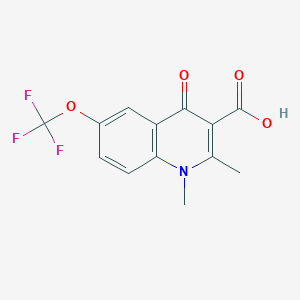
Ethyl 3-hydroxy-4-nitro-1,5,6,7-tetrahydro-s-indacene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-4-nitro-1,5,6,7-tetrahydro-s-indacene-2-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of indacene derivatives, which are known for their diverse biological and chemical properties. The presence of hydroxyl and nitro groups in its structure makes it a subject of interest in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-hydroxy-4-nitro-1,5,6,7-tetrahydro-s-indacene-2-carboxylate typically involves multiple steps, starting with the construction of the indacene core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the indacene skeleton. Subsequent nitration and hydroxylation steps introduce the nitro and hydroxyl groups, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-hydroxy-4-nitro-1,5,6,7-tetrahydro-s-indacene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indacene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Ethyl 3-hydroxy-4-nitro-1,5,6,7-tetrahydro-s-indacene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases due to its ability to modulate biological pathways.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mecanismo De Acción
The mechanism by which Ethyl 3-hydroxy-4-nitro-1,5,6,7-tetrahydro-s-indacene-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its biological activity, allowing it to bind to specific receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 3-hydroxy-4-nitro-1,5,6,7-tetrahydro-indacene-2-carboxylate: Similar structure but without the tetrahydro modification.
Ethyl 3-hydroxy-4-nitro-indacene-2-carboxylate: Lacks the tetrahydro modification and the additional hydroxyl group.
Ethyl 3-hydroxy-indacene-2-carboxylate: Does not contain the nitro group.
Uniqueness: Ethyl 3-hydroxy-4-nitro-1,5,6,7-tetrahydro-s-indacene-2-carboxylate stands out due to its specific combination of hydroxyl and nitro groups, which confer unique chemical and biological properties
Propiedades
IUPAC Name |
ethyl 3-hydroxy-4-nitro-1,5,6,7-tetrahydro-s-indacene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-2-21-15(18)11-7-9-6-8-4-3-5-10(8)13(16(19)20)12(9)14(11)17/h6,17H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPAITBSMXIWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C1)C=C3CCCC3=C2[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate](/img/structure/B8200670.png)
![3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine](/img/structure/B8200686.png)


![rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide](/img/structure/B8200703.png)



![Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8200730.png)
![4-Pentyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B8200731.png)

![(S)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8200736.png)
